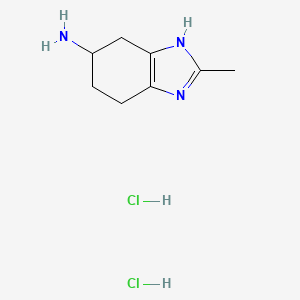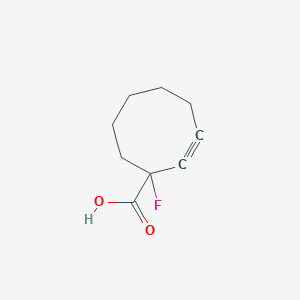
N,4-Dimethyl-1,3-thiazole-5-sulfonamide
Descripción general
Descripción
“N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the CAS Number: 80466-90-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2,4-dimethyl-1,3-thiazole-5-sulfonamide .
Molecular Structure Analysis
The InChI code for “N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is 1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Physical And Chemical Properties Analysis
“N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 192.26 .Aplicaciones Científicas De Investigación
Antibacterial Applications
N,4-Dimethyl-1,3-thiazole-5-sulfonamide: and its derivatives have been studied for their potential as antibacterial agents. The thiazole ring is a common motif in many antibacterial compounds due to its ability to interact with bacterial enzymes and inhibit their function. Modifications at the 2,4-positions of the thiazole ring can significantly affect the antibacterial efficacy .
Antifungal Properties
Thiazole derivatives, including N,4-Dimethyl-1,3-thiazole-5-sulfonamide , have shown promise as antifungal agents. They work by disrupting the cell membrane of fungi, leading to cell death. This is particularly useful in the development of new treatments for fungal infections that are resistant to current medications .
Anti-Inflammatory Potential
The compound has been explored for its anti-inflammatory properties. Thiazoles can modulate the body’s inflammatory response, making them potential candidates for treating chronic inflammatory diseases. Research has indicated that the substitution pattern on the thiazole ring can influence the anti-inflammatory activity .
Antitumor Activity
N,4-Dimethyl-1,3-thiazole-5-sulfonamide: is part of a class of thiazoles that have been investigated for their antitumor properties. These compounds can interfere with the proliferation of cancer cells and induce apoptosis. The thiazole ring’s interaction with tumor cell proteins is key to its potential effectiveness in cancer therapy .
Antidiabetic Effects
Research has also been conducted on the antidiabetic effects of thiazole derivatives. They have the potential to regulate blood sugar levels by affecting the insulin signaling pathway. The structural features of thiazoles play a crucial role in their activity as antidiabetic agents .
Antiviral Capabilities
The thiazole ring structure, including in N,4-Dimethyl-1,3-thiazole-5-sulfonamide , has been evaluated for antiviral capabilities. These molecules can inhibit viral replication by targeting specific viral enzymes or proteins, offering a pathway for the development of new antiviral drugs .
Mecanismo De Acción
Target of action
Thiazoles and sulfonamides are known to interact with a variety of biological targets. For instance, thiazole derivatives have been found to bind with high affinity to multiple receptors , and sulfonamides are known to inhibit enzymes like dihydropteroate synthetase .
Mode of action
The mode of action of thiazoles and sulfonamides can vary depending on the specific compound and its targets. Sulfonamides, for example, can inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical pathways
The biochemical pathways affected by thiazoles and sulfonamides depend on their specific targets. As mentioned, sulfonamides can affect the folate synthesis pathway in bacteria .
Propiedades
IUPAC Name |
N,4-dimethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-5(10-3-7-4)11(8,9)6-2/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKLWAOEJPUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-Dimethyl-1,3-thiazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

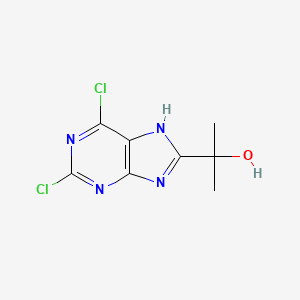

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)
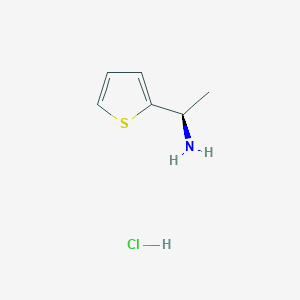
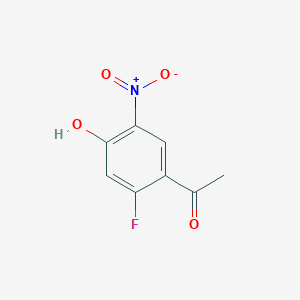
![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)

![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)
